5-Bromo-3-ethynylpyridin-2-ylamine
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Overview
Description
5-Bromo-3-ethynylpyridin-2-ylamine: is a chemical compound with the molecular formula C7H5BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethynylpyridin-2-ylamine typically involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses commercially available 5-Bromo-2-methylpyridin-3-amine as a starting material. The reaction is carried out in the presence of arylboronic acids, palladium catalysts, and appropriate solvents . The reaction conditions are optimized to achieve moderate to good yields of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-ethynylpyridin-2-ylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Chemistry: 5-Bromo-3-ethynylpyridin-2-ylamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: Its derivatives have shown promise in preliminary studies for their biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethynylpyridin-2-ylamine involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-3-ethynylpyrazin-2-amine
Comparison: Compared to similar compounds, 5-Bromo-3-ethynylpyridin-2-ylamine is unique due to its ethynyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecular structures and exploring new chemical space .
Properties
IUPAC Name |
5-bromo-3-ethynylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-2-5-3-6(8)4-10-7(5)9/h1,3-4H,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIMFNOYJFCQRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CC(=C1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672021 |
Source
|
Record name | 5-Bromo-3-ethynylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210838-82-6 |
Source
|
Record name | 5-Bromo-3-ethynylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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